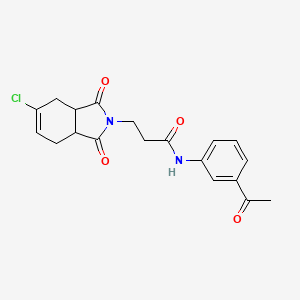
2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide
Descripción general
Descripción
2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide, also known as Memantine, is a drug used in the treatment of Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory. Memantine has been shown to improve cognitive function in patients with Alzheimer's disease, and it has also been studied for its potential use in other neurological disorders.
Mecanismo De Acción
2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide works by blocking the activity of NMDA receptors, which are involved in the regulation of glutamate. By blocking these receptors, 2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide helps to regulate the activity of glutamate, which can improve cognitive function and slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects
2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects, which can help to slow the progression of the disease. In addition, 2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide in lab experiments is that it has been extensively studied and is well-understood. This makes it a reliable tool for researchers studying neurological disorders. However, one limitation of using 2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide is that it can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide. One area of interest is the use of 2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the use of 2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide in the treatment of other neurological disorders, such as Parkinson's disease and traumatic brain injury. Finally, researchers may also be interested in studying the mechanism of action of 2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide in more detail, to better understand how it works and how it can be optimized for use in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide has been extensively studied for its use in the treatment of Alzheimer's disease. Research has shown that it can improve cognitive function and slow the progression of the disease. It has also been studied for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-16(19-12-17(22)20-3-1-2-4-20)11-18-8-13-5-14(9-18)7-15(6-13)10-18/h13-15H,1-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRWJZLYUYNFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantan-1-yl-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl){[5-(methoxymethyl)-2-furyl]methyl}methylamine](/img/structure/B4085195.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4085203.png)
![5-(2-furyl)-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4085217.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4085234.png)
![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4085242.png)

![8-(2-iodophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085256.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B4085262.png)

![N-[(3-methyl-3-oxetanyl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4085295.png)
![methyl 4-[6-amino-5-cyano-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4085308.png)
![methyl 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4085310.png)
![5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085335.png)